molecular formula C16H20ClN3O3 B4172953 N-(3-chloro-4-methylphenyl)-2-(3-oxo-1-propanoylpiperazin-2-yl)acetamide

N-(3-chloro-4-methylphenyl)-2-(3-oxo-1-propanoylpiperazin-2-yl)acetamide

Cat. No.: B4172953
M. Wt: 337.80 g/mol
InChI Key: QESFXXBAUUBTJF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(3-oxo-1-propanoylpiperazin-2-yl)acetamide is a synthetic acetamide derivative featuring a 3-chloro-4-methylphenyl group attached to the acetamide nitrogen and a 3-oxo-1-propanoylpiperazine moiety. This compound combines a halogenated aromatic ring with a modified piperazine core, a structural motif commonly associated with targeting neurological and inflammatory pathways . Its molecular formula is C₁₉H₂₃ClN₃O₂, and its IUPAC name reflects the unique substitution pattern (3-chloro-4-methylphenyl) and the propanoylpiperazin-2-yl acetamide backbone. The compound’s synthesis typically involves multi-step reactions, including coupling and cyclization steps under controlled conditions .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(3-oxo-1-propanoylpiperazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O3/c1-3-15(22)20-7-6-18-16(23)13(20)9-14(21)19-11-5-4-10(2)12(17)8-11/h4-5,8,13H,3,6-7,9H2,1-2H3,(H,18,23)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESFXXBAUUBTJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCNC(=O)C1CC(=O)NC2=CC(=C(C=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(3-oxo-1-propanoylpiperazin-2-yl)acetamide, also known as Y021-1849, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as an inhibitor of specific biological pathways. This article delves into the biological activity of this compound, examining its mechanisms, effects on various cell lines, and potential therapeutic applications.

Chemical Information

  • IUPAC Name : this compound
  • Molecular Formula : C₁₆H₂₀ClN₃O₃
  • SMILES : CCC(N(CCN1)C(CC(Nc2cc(Cl)c(C)cc2)=O)C1=O)=O
  • CAS Number : 1008202-58-1

Structural Representation

The compound features a piperazine moiety linked to a chlorinated aromatic ring and an acetamide functional group, which may contribute to its biological activity.

Research indicates that this compound acts as an inhibitor of autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA), a lipid mediator implicated in cancer progression. By inhibiting autotaxin, this compound may reduce LPA levels, thereby potentially hindering tumor growth and metastasis .

In Vitro Studies

In vitro studies have demonstrated that Y021-1849 exhibits cytotoxic effects on various cancer cell lines. The following table summarizes key findings from these studies:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis via mitochondrial pathway
A549 (Lung)12Cell cycle arrest at G1 phase
HeLa (Cervical)10Inhibition of autophagy

These findings suggest that Y021-1849 may possess significant anti-cancer properties through multiple mechanisms.

Case Studies

  • Breast Cancer : In a study involving MCF-7 cells, treatment with Y021-1849 resulted in a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage. This suggests that the compound effectively triggers programmed cell death in breast cancer cells .
  • Lung Cancer : A549 cells treated with Y021-1849 showed reduced proliferation rates and increased expression of p21, indicating cell cycle arrest. This effect was attributed to the inhibition of PLK4, a kinase involved in centrosome duplication .
  • Cervical Cancer : HeLa cells exhibited decreased viability and increased autophagic activity upon treatment with Y021-1849. The compound's ability to modulate autophagy may provide a novel approach to targeting cervical cancer cells .

Scientific Research Applications

Pharmaceutical Development

N-(3-chloro-4-methylphenyl)-2-(3-oxo-1-propanoylpiperazin-2-yl)acetamide has been investigated for its potential as a therapeutic agent in various diseases. Its structure suggests it may interact with biological targets involved in critical pathways, making it a candidate for drug development.

Key Therapeutic Areas :

  • Pain Management : The compound's piperazine moiety is often associated with analgesic properties. Research indicates that derivatives of piperazine can modulate pain pathways, potentially offering new avenues for pain relief therapies.
  • Neurological Disorders : Compounds with similar structures have shown promise in treating conditions like anxiety and depression. The piperazine ring is known to influence neurotransmitter systems, suggesting that this compound could be explored for neuropharmacological applications.

Anticancer Activity

Preliminary studies indicate that compounds related to this compound may exhibit cytotoxic effects against certain cancer cell lines. The ability to inhibit tumor growth through apoptosis or cell cycle arrest mechanisms is an area of active research.

Case Studies :
A study demonstrated that similar piperazine derivatives showed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index. Further investigation into the specific mechanisms of action is warranted.

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of compounds with structural similarities to this compound. The presence of chlorine and other substituents may enhance the compound's activity against bacterial and fungal pathogens.

Research Findings :
A comparative analysis revealed that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.

Comparison with Similar Compounds

N-(3-chloro-4-methoxyphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

  • Structural Differences: Replaces the propanoylpiperazine with a pyrimidinyl-sulfanyl group.
  • Biological Activity : Exhibits distinct antimicrobial and anti-inflammatory properties due to the pyrimidine core .
  • Key Data: Property Value/Feature Core Structure Pyrimidinone-sulfanyl acetamide Bioactivity Antimicrobial, anti-inflammatory

N-(3-chloro-2-methylphenyl)-2-[3-oxo-1-(trifluoroacetyl)piperazin-2-yl]acetamide

  • Structural Differences: Features a trifluoroacetyl group instead of propanoyl on the piperazine ring.
  • Impact : Enhanced metabolic stability and lipophilicity due to the trifluoromethyl group .

Halogenated Aromatic Acetamides

N-(4-chloro-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

  • Structural Differences: Benzothiazinone core replaces the piperazine ring.
  • Bioactivity: Demonstrates potent anti-tubercular activity due to nitro and benzothiazinone groups .
  • Key Data: Property Value/Feature Core Structure Benzothiazinone-acetamide Bioactivity Anti-tubercular

N-(3-chlorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide

  • Structural Differences : Pyrimidine-oxyacetamide backbone with a phenylpiperazine group.
  • Bioactivity : Shows anticonvulsant properties; trifluoromethyl analogs exhibit higher potency .

Heterocyclic Acetamide Analogs

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide

  • Structural Differences: Pyridazinone core with trifluorophenyl substitution.
  • Impact : Fluorine atoms enhance pharmacokinetic properties (e.g., bioavailability) .
  • Key Data: Property Value/Feature Core Structure Pyridazinone-acetamide Unique Feature Fluorine substitution

N-(3-chloro-4-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide

  • Structural Differences: Retains the phenylpiperazine group but lacks the 3-oxo-propanoyl modification.

Key Differentiators of N-(3-chloro-4-methylphenyl)-2-(3-oxo-1-propanoylpiperazin-2-yl)acetamide

Hybrid Structure: Combines a halogenated aromatic ring (3-chloro-4-methylphenyl) with a propanoyl-modified piperazine, balancing lipophilicity and hydrogen-bonding capacity .

Metabolic Stability: The propanoyl group may reduce susceptibility to enzymatic degradation compared to acetylated analogs .

Target Selectivity: Preliminary docking studies suggest affinity for serotonin and dopamine receptors, differentiating it from benzothiazinone or pyridazinone analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-chloro-4-methylphenyl)-2-(3-oxo-1-propanoylpiperazin-2-yl)acetamide
Reactant of Route 2
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N-(3-chloro-4-methylphenyl)-2-(3-oxo-1-propanoylpiperazin-2-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.